

Direct Red 23 for staining biological tissues

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Compound of Interest

Compound Name: Direct Red 23

Cat. No.: B3028824

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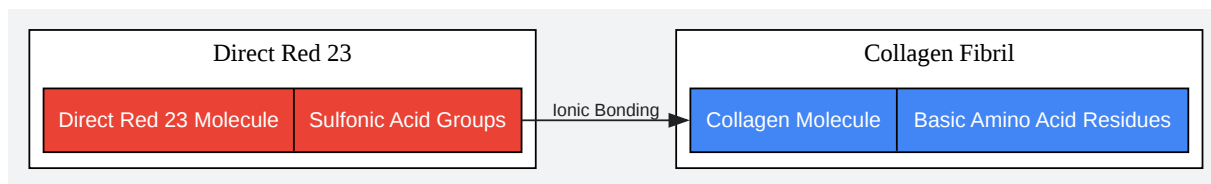
An In-depth Technical Guide to **Direct Red 23** (Sirius Red) for Staining Biological Tissues

Introduction

Direct Red 23, more commonly known in histological applications as Sirius Red (or Picrosirius Red when used with picric acid), is a robust and highly specific stain for the visualization of collagen fibers in biological tissues.^{[1][2]} This sulfonated azo dye is an invaluable tool for researchers, scientists, and drug development professionals, particularly in the study of fibrosis and other conditions involving changes in the extracellular matrix.^[1] Its strong affinity for collagen, combined with its unique birefringent properties under polarized light, allows for both qualitative and quantitative assessment of collagen content and organization.^{[1][2]} This guide provides a comprehensive overview of the staining mechanism, detailed experimental protocols, and data interpretation for the effective use of **Direct Red 23** in a laboratory setting.

Mechanism of Action

The staining mechanism of **Direct Red 23** relies on the interaction between the dye molecules and the collagen protein structure. The long, linear molecules of **Direct Red 23**, which are polysulfonated, align themselves in parallel with the long axis of the collagen fibrils. This alignment is stabilized by the interaction of the sulfonic acid groups of the dye with the basic amino acid residues of the collagen. The addition of picric acid in the Picro-sirius red solution enhances the specificity of this binding. This ordered arrangement of dye molecules on the collagen fiber is responsible for the characteristic birefringence observed under polarized light, a property not seen with other histological stains.



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Caption: Interaction of **Direct Red 23** with collagen fibrils.

Experimental Protocols

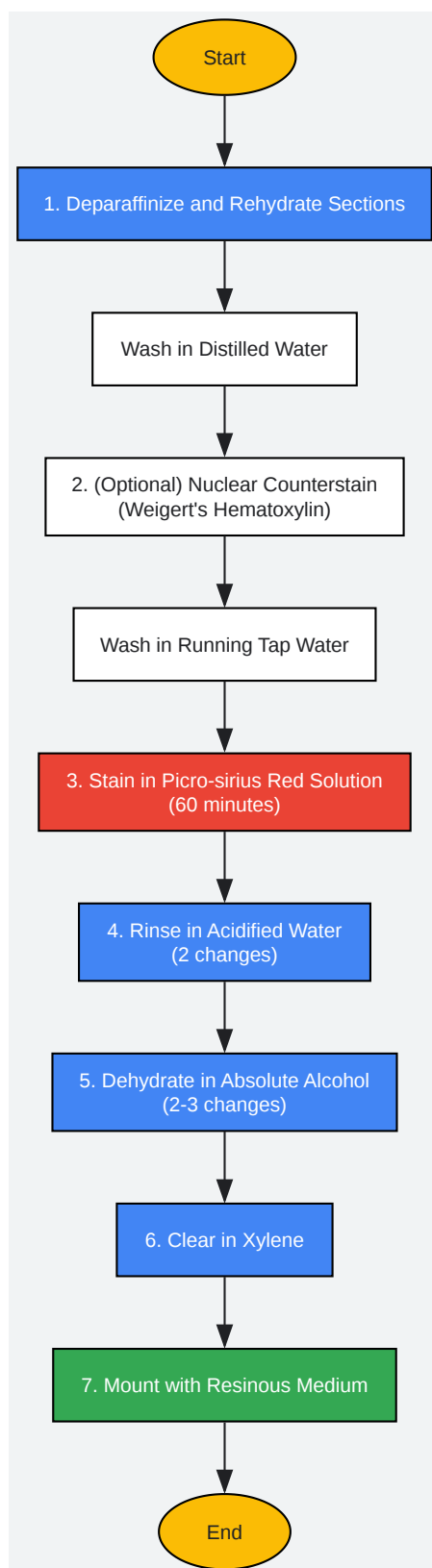
The following protocols are standard for the staining of paraffin-embedded tissue sections. It is recommended to use neutral buffered formalin-fixed tissue for optimal results.

Reagent Preparation

Reagent	Preparation
Picro-sirius Red Solution	Sirius Red F3B (C.I. 35782) or Direct Red 80: 0.5 gSaturated Aqueous Solution of Picric Acid: 500 ml
Acidified Water	Glacial Acetic Acid: 5 mlDistilled or Tap Water: 1 L
Weigert's Hematoxylin	For optional nuclear counterstaining. Prepare according to standard laboratory procedures.

Staining Procedure for Paraffin-Embedded Sections

This protocol provides a step-by-step guide for staining tissue sections.



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Caption: Workflow for Picro-sirius Red staining.

Detailed Steps:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 5-10 minutes each).
 - Transfer to absolute ethanol (2 changes, 5 minutes each).
 - Hydrate through graded alcohols (e.g., 90%, 80%, 70% ethanol for 2 minutes each).
 - Rinse in distilled water.
- Nuclear Counterstaining (Optional):
 - Stain nuclei with Weigert's hematoxylin.
 - Wash in running tap water for 10 minutes.
- Picro-sirius Red Staining:
 - Completely cover the tissue section with Picro-sirius Red solution.
 - Incubate for 60 minutes at room temperature. This time allows for equilibrium staining.
- Rinsing:
 - Briefly rinse the slides in two changes of acidified water (0.5% acetic acid solution).
- Dehydration:
 - Dehydrate the sections in three changes of absolute ethanol.
- Clearing and Mounting:
 - Clear the slides in xylene.
 - Mount with a synthetic resinous medium.

Data Presentation and Interpretation

The visualization and interpretation of **Direct Red 23** stained tissues can be performed using both bright-field and polarized light microscopy.

Quantitative Staining Parameters

Parameter	Value/Condition	Reference
Fixation	10% Neutral Buffered Formalin	
Section Thickness	3-5 μm	
Staining Time	60 minutes	
Washing Solution	0.5% Acetic Acid in Water	
λ_{max} (in water)	~507 nm	

Expected Results

Microscopy Method	Feature	Expected Color
Bright-Field	Collagen	Red
Muscle Fibers	Yellow	
Cytoplasm	Yellow	
Nuclei (if counterstained)	Black/Blue	
Polarized Light	Type I Collagen (Thick fibers)	Yellow-Orange Birefringence
Type III Collagen (Thin fibers)	Green Birefringence	

Table references:

Applications in Research and Drug Development

The specificity of **Direct Red 23** for collagen makes it an essential tool in various research fields:

- Fibrosis Research: To assess the progression and regression of fibrosis in organs such as the liver, kidney, heart, and lung.

- **Connective Tissue Studies:** To analyze the structure and organization of collagen in tissues like tendons, skin, and cartilage.
- **Cancer Research:** To study the desmoplastic response and the role of the tumor microenvironment in cancer progression.
- **Wound Healing:** To monitor the deposition and remodeling of collagen during the healing process.

Conclusion

Direct Red 23 (Sirius Red) staining is a simple, cost-effective, and highly specific method for the visualization and quantification of collagen in biological tissues. Its ability to differentiate between different collagen types under polarized light provides a level of detail not achievable with other connective tissue stains. By following the standardized protocols outlined in this guide, researchers can obtain reliable and reproducible results, making **Direct Red 23** an indispensable technique in the study of the extracellular matrix in both health and disease.

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References

- 1. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 2. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com